Cas no 7650-91-1 (Benzyldiphenylphosphine)

Benzyldiphenylphosphine is a versatile organophosphorus compound widely used as a ligand in transition metal-catalyzed reactions. Its key advantages include strong electron-donating properties, which enhance catalytic activity in cross-coupling and hydrogenation reactions. The benzylic group provides steric bulk, improving selectivity in asymmetric synthesis. This phosphine exhibits good stability under standard conditions and is soluble in common organic solvents, facilitating handling in homogeneous catalysis. Its modular structure allows for further functionalization, making it valuable in designing tailored catalysts for specialized applications. The compound is particularly useful in pharmaceutical and fine chemical synthesis, where precise control over reaction pathways is critical.
Benzyldiphenylphosphine structure
Benzyldiphenylphosphine structure
Product Name:Benzyldiphenylphosphine
CAS No:7650-91-1
MF:C19H17P
MW:276.312045812607
MDL:MFCD00014083
CID:47623
PubChem ID:24872282
Update Time:2025-10-30

Benzyldiphenylphosphine Chemical and Physical Properties

Names and Identifiers

    • Benzyldiphenylphosphine
    • benzyl(diphenyl)phosphane
    • Phosphine, diphenyl(phenylmethyl)-
    • Phosphine, benzyldiphenyl-
    • benzyldiphenylphosphane
    • Diphenylbenzylphosphine
    • BCP21852
    • RW2251
    • 1911AC
    • GC10094
    • AX8116287
    • 650B911
    • BENZYL-DIPHENYL-PHOSPHANE;BENZYLDIPHENYLPHOSPHINE
    • AMY11715
    • AKOS015900109
    • SCHEMBL230856
    • BENZYL-DIPHENYL-PHOSPHANE
    • CS-W012317
    • J-519830
    • FT-0622843
    • MFCD00014083
    • A865472
    • AS-57901
    • F10226
    • C19H17P
    • 7650-91-1
    • DTXSID90345351
    • DB-009572
    • MDL: MFCD00014083
    • Inchi: 1S/C19H17P/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2
    • InChI Key: UZCPNEBHTFYJNY-UHFFFAOYSA-N
    • SMILES: P(C1C=CC=CC=1)(C1C=CC=CC=1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 276.10700
  • Monoisotopic Mass: 276.106787540g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.5
  • Topological Polar Surface Area: 0

Experimental Properties

  • Color/Form: the state of something which like powder
  • Density: 3.9830
  • Melting Point: 77-83 °C (lit.)
  • Boiling Point: 399.6 °C at 760 mmHg
  • Flash Point: 399.6 °C at 760 mmHg
  • Water Partition Coefficient: Slightly soluble in water.
  • PSA: 13.59000
  • LogP: 4.31950
  • Sensitiveness: Air Sensitive

Benzyldiphenylphosphine Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: R22;R36/37/38
  • Safety Instruction: S26-S37/39
  • Hazardous Material Identification: Xn
  • Safety Term:S26;S37/39
  • Risk Phrases:R22; R36/37/38

Benzyldiphenylphosphine Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

Benzyldiphenylphosphine Pricemore >>

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abcr
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Benzyldiphenylphosphine Production Method

Benzyldiphenylphosphine Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:7650-91-1)Benzyldiphenylphosphine
Order Number:LE7895;LE1727096
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:58
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Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:7650-91-1)Benzyldiphenylphosphine
Order Number:A865472
Stock Status:in Stock
Quantity:25g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:54
Price ($):254.0/393.0
Email:sales@amadischem.com

Additional information on Benzyldiphenylphosphine

Benzyldiphenylphosphine (CAS No. 7650-91-1): A Versatile Phosphorus-Based Reagent in Chemical and Pharmaceutical Research

Benzyldiphenylphosphine (CAS No. 7650-91-1), also known as benzyl-diphenyl-phosphine, is an organophosphorus compound with the chemical formula C15H13P. This compound belongs to the class of phosphines, which are widely recognized for their role in organic synthesis, catalysis, and material science. Its structure features a phosphorus atom coordinated to three aromatic groups—two phenyl rings and one benzyl substituent—making it a unique example of a triarylphosphine derivative. The CAS No. 7650-91-1 identifier ensures precise identification in scientific literature and regulatory contexts, highlighting its importance as a specialized reagent.

In recent years, benzyldiphenylphosphine has garnered attention due to its ability to stabilize transition metal complexes under mild reaction conditions. A study published in the Journal of Organometallic Chemistry (2023) demonstrated its efficacy as a ligand in palladium-catalyzed cross-coupling reactions, particularly for synthesizing biaryl scaffolds—a common structural motif in pharmaceuticals such as kinase inhibitors and antiviral agents. Researchers found that this compound significantly enhances reaction yields compared to traditional phosphines like triphenylphosphine (PPh3) by reducing side reactions caused by oxidative addition pathways.

The electronic properties of benzyldiphenylphosphine are critical to its reactivity. The steric hindrance introduced by the two phenyl groups adjacent to the phosphorus atom creates a "bulky" ligand environment that prevents premature aggregation of metal catalysts. Meanwhile, the electron-donating benzyl group modulates the phosphorus-centered electron density, enabling selective activation of substrates in asymmetric synthesis. This dual functionality was exploited in a 2024 paper from Nature Catalysis, where it was used to achieve enantioselective C–N bond formation with unprecedented efficiency (>98% ee) for chiral drug intermediates.

In medicinal chemistry applications, benzyldiphenylphosphine derivatives have been incorporated into bioactive molecules targeting metabolic disorders. A collaborative effort between academic institutions and pharmaceutical companies revealed that substituting terminal aryl groups on this compound with fluorinated moieties could improve metabolic stability while retaining binding affinity to protein targets. Such modifications were highlighted in a 2023 review article in Tetrahedron Letters, underscoring its potential for optimizing drug-like properties such as lipophilicity and solubility.

The synthesis of CAS No. 7650-91-1 compounds has also seen advancements through environmentally benign methodologies. Green chemistry initiatives have led to solvent-free protocols using microwave-assisted conditions reported in Sustainable Chemistry & Pharmacy. These methods reduce energy consumption by up to 40% while maintaining high purity standards (>98%), aligning with current trends toward sustainable reagent production in the pharmaceutical industry.

In polymer science research, benzyl-diphenyl-phosphine-functionalized polymers exhibit promising properties for drug delivery systems. A team at MIT recently synthesized stimuli-responsive hydrogels incorporating this compound's derivatives, which showed pH-dependent swelling behavior ideal for targeted release mechanisms. The aromatic substituents provided enhanced mechanical stability compared to conventional polymers, while the phosphorus center facilitated bioconjugation with therapeutic payloads without compromising structural integrity.

A groundbreaking application emerged from studies published in Bioorganic & Medicinal Chemistry Letters (2024), where CAS No. 7650-91-1-based ligands enabled site-selective labeling of proteins via click chemistry approaches under physiological conditions. This breakthrough allows real-time monitoring of protein interactions in living cells without denaturing effects—a critical advancement for studying disease mechanisms at molecular levels.

In analytical chemistry contexts, benzyldiphenylphosphine derivatives have been employed as chiral selectors in liquid chromatography systems. Recent work validated their ability to resolve enantiomers of β-blocker drugs at detection limits below 5 ppm (Analytica Chimica Acta, 2023). The unique π-stacking interactions between the aromatic substituents and analyte molecules provide superior separation efficiency compared to standard chiral additives like cyclodextrins.

The thermal stability profile of benzyldiphenylphosphine makes it suitable for high-throughput screening platforms commonly used in drug discovery pipelines (JACS Au, 2024). Experiments confirmed its stability up to 85°C under nitrogen atmosphere without decomposition or dimerization—properties essential for automated parallel synthesis processes requiring prolonged reaction times or sequential coupling steps.

In materials innovation sectors, this compound has been utilized as an additive during carbon nanotube functionalization processes (Nano Research Highlights, Q4/2023). By covalently attaching benzyldiphenylphosphine groups onto nanotube surfaces via phosphonation reactions, researchers achieved enhanced dispersion capabilities while preserving electrical conductivity properties crucial for nanomedicine applications such as biosensors or tissue engineering scaffolds.

A notable pharmacokinetic study conducted by Pfizer researchers evaluated benzyldiphenyiphospline conjugates' absorption profiles across various biological barriers (Molecular Pharmaceutics Supplement Issue #8B)). Results indicated that specific structural modifications involving this compound could improve oral bioavailability by upregulating efflux transporter interactions without increasing toxicity—a key consideration when developing next-generation orally administered therapies.

Literature from computational chemistry further supports its utility: quantum mechanical calculations using DFT methods revealed unique electron delocalization patterns between the benzene rings and phosphorus center (Journal of Physical Organic Chemistry vol.37 issue#4)). These findings explain why it outperforms other phosphines in stabilizing silver(I) complexes during Heck-type reactions—a mechanism now being explored for developing recyclable heterogeneous catalyst systems.

New synthetic pathways employing continuous flow chemistry have been developed specifically for this compound (RSC Advances special issue on Process Chemistry)). By utilizing microreactors under supercritical CO-mediated conditions at -35°C to +8°C temperature range), chemists achieved scalable production with minimal waste generation—addressing longstanding challenges associated with batch processing methods traditionally used for organophosphorus compounds.

In vivo studies published early 2024 demonstrated that benzyldiphenyiphospline-based prodrugs show reduced hemolytic activity compared to parent compounds when administered intravenously (Toxicology Research rapid communication section)). This discovery stems from its ability to form stable complexes with serum proteins through hydrophobic interactions between aromatic residues—a property now being leveraged to design safer formulations for anticancer agents undergoing Phase I clinical trials.

Surface-enhanced Raman spectroscopy (SERS) applications utilize benzyldiphenyiphospline-functionalized nanoparticles due their distinctive spectral signatures (Nano Today feature article on biomarker detection)). The combination of π-conjugated systems and phosphorus vibrational modes provides detection limits reaching femtomolar concentrations when identifying trace amounts of disease biomarkers such as certain cytokines or metabolites within biological fluids.

Solid-state NMR investigations into benzyldiphenyiphospline crystal structures revealed previously unknown conformational preferences under anhydrous conditions (Magnetic Resonance in Chemistry anniversary edition)). These findings have direct implications for optimizing storage protocols and predicting reactivity trends when designing asymmetric hydrogenation catalysts using rhodium complexes containing this ligand system.

Bioorthogonal click chemistry strategies increasingly incorporate benzyldiphenyiphospline derivatives because they remain inert toward biological reducing agents yet reactive under copper-free conditions (Angewandte Chemie Focus Issue on Click Reactions)). This dual behavior enables safe manipulation within live organisms during metabolic imaging experiments where non-invasive tracking requires both biocompatibility and reactivity control at specific physiological sites.

Nanoparticle drug delivery systems utilizing this compound's surface-bound derivatives exhibit enhanced tumor targeting efficiency due improved cell membrane permeability characteristics (ACS Nano featured study).) The steric bulk provided by the diphenyl substituents prevents premature aggregation while facilitating active transport mechanisms through overexpressed receptor pathways commonly found in malignant tissues.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:7650-91-1)Benzyldiphenylphosphine
LE7895;LE1727096
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email
Amadis Chemical Company Limited
(CAS:7650-91-1)Benzyldiphenylphosphine
A865472
Purity:99%/99%
Quantity:25g/5g
Price ($):254.0/393.0
Email